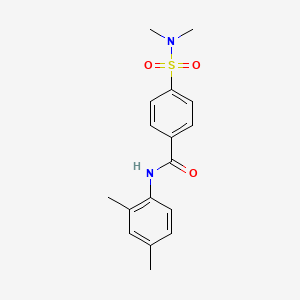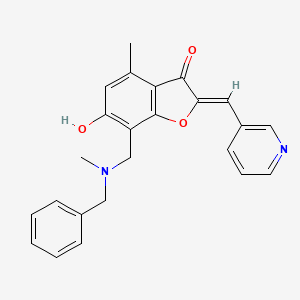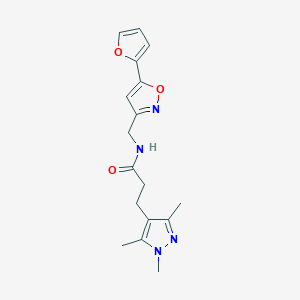
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with antibacterial properties, specifically pyrazoline derivatives, was achieved through the cyclization of various alkoxylated phenyl propenones with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Another study reported the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides using methanol . Additionally, the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved N-methylation of 5-nitro-1H-indazole, reduction of isomers, condensation with furoyl chloride, and subsequent reactions leading to the final product .
Molecular Structure Analysis
The molecular structures of the synthesized pyrazoline derivatives were elucidated using IR, ^1H NMR, ^13C NMR, ESI-MS spectral data, and confirmed by elemental analyses . Similarly, the structures of the decyclized products and the N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides were confirmed by ^1H NMR spectroscopy, IR spectrometry, and elemental analysis methods . The structure of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations were also confirmed using appropriate spectroscopic methods .
Chemical Reactions Analysis
The antibacterial pyrazoline derivatives were synthesized through cyclization reactions . The decyclization of carbohydrazides under the action of methanol led to the formation of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates . The synthesis of the benzothiazole derivative involved a series of reactions including N-methylation, reduction, condensation, and oxidation .
Physical and Chemical Properties Analysis
The antibacterial activity of the pyrazoline derivatives was evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing promising activities compared to standard antibiotics . The analgesic activity of the decyclized compounds was studied using the "hot plate" method on mice, indicating potential analgesic properties . The paper on benzothiazole synthesis did not provide specific details on the physical and chemical properties of the synthesized compound .
Case Studies and Applications
The pyrazoline derivatives exhibited significant antibacterial activity, with compounds 2b and 2d showing the most promising results against a range of bacterial strains, suggesting potential for development as antibacterial agents . The analgesic properties of the decyclized compounds were demonstrated in vivo, indicating their potential use as pain-relief agents . The transformations of the benzothiazole derivative could lead to the development of new compounds with various applications, although specific case studies were not mentioned .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Angiotensin II Antagonists : One study highlighted the synthesis of a series of potent angiotensin II antagonists, focusing on the modification of substituents on the pyrazole ring to achieve high affinity and oral activity, which could potentially relate to the compound of interest due to similar structural features (Almansa et al., 1997).
Antibacterial Properties : Research on Nitrofurantoin® analogues, including derivatives bearing furan and pyrazole scaffolds, aimed to evaluate their antibacterial properties against various bacteria. This indicates the potential of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide or related compounds in antibacterial applications (Hassan et al., 2020).
Anticancer and Anti-inflammatory Agents : Studies have synthesized novel pyrazole, isoxazole, and other derivatives to evaluate their antimicrobial and anti-inflammatory activities. This underscores the compound's potential relevance in developing treatments for inflammation and possibly cancer (Kendre et al., 2015).
Chemical Synthesis and Transformations
Synthetic Methodologies : The compound and its derivatives are involved in complex synthetic pathways that yield a variety of biologically active molecules. For example, the synthesis of furan-2-yl and pyrazole derivatives through specific reactions demonstrates the versatility and potential applications of such compounds in medicinal chemistry (El’chaninov et al., 2018).
Structure-Activity Relationships (SAR) : The structural modifications and SAR studies of related compounds offer insights into designing more potent and selective agents for therapeutic purposes. For instance, research focusing on diarylisoxazoles as COX-1 inhibitors showcases the importance of structural elements in achieving desired pharmacological effects (Vitale et al., 2013).
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-14(12(2)21(3)19-11)6-7-17(22)18-10-13-9-16(24-20-13)15-5-4-8-23-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOYKTXBYYPEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


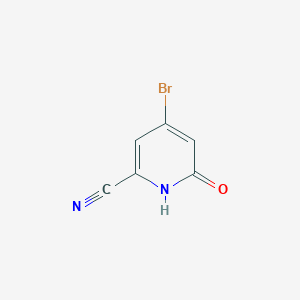
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)
![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)

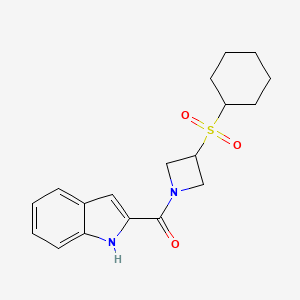
![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)
